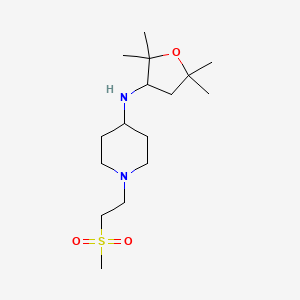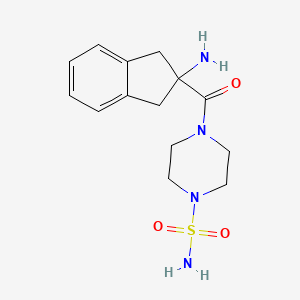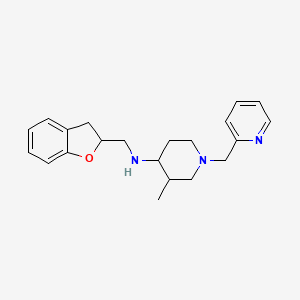
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "MT-45" and belongs to the piperidine class of compounds. MT-45 has been found to have a unique mechanism of action and has shown promise in various scientific research applications.
Mécanisme D'action
MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has been found to have a high affinity for this receptor, making it a potent analgesic. MT-45 also has a lower affinity for the delta and kappa opioid receptors, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
MT-45 has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, MT-45 has been found to have antitussive effects. It has also been found to have a low potential for abuse and dependence, making it a potential alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MT-45 in lab experiments is its unique mechanism of action. This makes it a potentially valuable tool for studying the mu-opioid receptor and its role in pain modulation. However, one of the limitations of using MT-45 is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several potential future directions for the use of MT-45 in scientific research. One area of interest is the development of new analgesics based on the structure of MT-45. Another potential future direction is the investigation of the anti-inflammatory properties of MT-45 and its potential use in the treatment of inflammatory conditions. Additionally, research on the long-term effects of MT-45 is needed to fully understand its potential as a therapeutic agent.
Conclusion:
MT-45 is a chemical compound that has shown promise in various scientific research applications. Its unique mechanism of action and pharmacological properties make it a potentially valuable tool for studying pain modulation and developing new analgesics. However, further research is needed to fully understand its long-term effects and potential as a therapeutic agent.
Méthodes De Synthèse
MT-45 can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 1-(2-iodoethyl)-4-piperidone with 2,2,5,5-tetramethyloxolane-3-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the final product, MT-45.
Applications De Recherche Scientifique
MT-45 has shown potential in various scientific research applications. One of the primary areas of interest is its potential use as an analgesic. Studies have shown that MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3S/c1-15(2)12-14(16(3,4)21-15)17-13-6-8-18(9-7-13)10-11-22(5,19)20/h13-14,17H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUJGIKIKZQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCN(CC2)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)

![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)